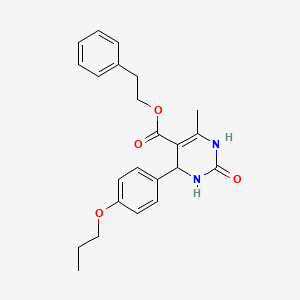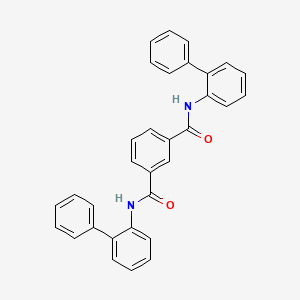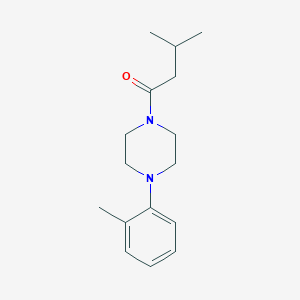![molecular formula C19H27NO2 B4982678 methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoate](/img/structure/B4982678.png)
methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoate, also known as methylphenidate, is a commonly used central nervous system stimulant. It is primarily used to treat attention deficit hyperactivity disorder (ADHD) in children and adults. Methylphenidate is also used to treat narcolepsy, a sleep disorder that causes excessive daytime sleepiness and sudden attacks of sleep.
作用机制
Methylphenidate works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating attention, focus, and mood. Methylphenidate blocks the reuptake of dopamine and norepinephrine, allowing these neurotransmitters to remain in the synapse for a longer period of time. This leads to an increased activation of the dopamine and norepinephrine receptors, resulting in improved cognitive function and mood.
Biochemical and Physiological Effects
Methylphenidate has been shown to have a number of biochemical and physiological effects on the brain and body. It increases the release of dopamine and norepinephrine in the prefrontal cortex, which is responsible for attention and executive function. Methylphenidate also increases blood flow to the brain, which may improve cognitive function. However, long-term use of methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate has been associated with changes in brain structure and function, particularly in the prefrontal cortex.
实验室实验的优点和局限性
Methylphenidate has a number of advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action and established therapeutic effects. Methylphenidate is also relatively easy to administer and can be given orally or intravenously. However, there are also limitations to the use of methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate in lab experiments. It can be difficult to control for individual differences in response to the drug, and long-term use can lead to changes in brain structure and function.
未来方向
There are a number of future directions for research on methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate. One area of interest is the potential use of methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate in the treatment of other neurological disorders, such as depression and anxiety. There is also interest in developing new formulations of methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate that have longer-lasting effects and fewer side effects. Additionally, there is a need for further research on the long-term effects of methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate on brain structure and function, particularly in children and adolescents.
合成方法
Methylphenidate is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of piperidine and ethyl acetoacetate to form ethyl 2-piperidinylidene-acetate. The ethyl 2-piperidinylidene-acetate is then reacted with 4-chlorobenzyl chloride to form methyl 4-chlorobenzylidene-acetate. The final step involves the reaction of methyl 4-chlorobenzylidene-acetate with 1,3,3-trimethyl-2-azabicyclo[2.2.1]heptan-2-ol to form methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate.
科学研究应用
Methylphenidate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. It has been shown to improve attention, focus, and cognitive function in individuals with ADHD. Methylphenidate has also been studied for its potential use in the treatment of other neurological disorders, such as depression, anxiety, and Parkinson's disease.
属性
IUPAC Name |
methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-18(2)9-16-10-19(3,12-18)13-20(16)11-14-5-7-15(8-6-14)17(21)22-4/h5-8,16H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBRWBPNWHHECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC3=CC=C(C=C3)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B4982622.png)

![4-[(4-methyl-1-piperazinyl)carbonyl]phenyl 1-piperidinesulfinate](/img/structure/B4982629.png)
![5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982636.png)
![2-[3-(4-fluorobenzyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B4982640.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4982647.png)
![dimethyl 2-[8-ethoxy-2,2-dimethyl-1-(4-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4982657.png)


![2,4-dichloro-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4982685.png)
![5-{5-[2-(3-methoxy-4-methylphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4982695.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4982701.png)
